Boc-Ala(2-Anth)-OH

Description

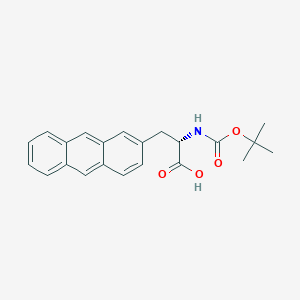

Boc-Ala(2-Anth)-OH is a protected amino acid derivative where the alanine residue is modified with a tert-butoxycarbonyl (Boc) group at the N-terminus and a 2-anthracenyl (2-Anth) substituent at the β-carbon. The Boc group enhances stability during peptide synthesis, while the 2-Anth substituent likely introduces steric bulk and aromatic interactions, influencing crystallization and molecular packing .

Properties

IUPAC Name |

(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHOOVNFURBFF-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala(2-Anth)-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the 2-anthranilic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-Ala(2-Anth)-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to expose the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like DIC and HOBt.

Oxidation and Reduction Reactions: The anthranilic acid moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

DIC and HOBt: Used for coupling reactions to form peptide bonds.

Trifluoroacetic Acid (TFA): Used to remove the Boc protecting group.

Organic Solvents: Dichloromethane, dimethylformamide, and others are commonly used as reaction media.

Major Products Formed

The major products formed from reactions involving this compound are peptides and peptide derivatives. The compound is often used as an intermediate in the synthesis of larger peptide chains.

Scientific Research Applications

Boc-Ala(2-Anth)-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and peptide-based compounds.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-Ala(2-Anth)-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to expose the free amino group, allowing the peptide to interact with its target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Boc-Ala(2-Anth)-OH with derivatives featuring varying substituents (halogens, aromatic groups) and ester/benzyl groups. Key parameters include molecular conformation, hydrogen bonding, crystal packing, and spectroscopic properties.

Structural and Conformational Differences

Table 1: Structural Comparison of Boc-Ala Derivatives

Key Observations :

- Substituent Position : 3-substituted derivatives (Cl, I) exhibit larger dihedral angles (76–82°) between carbamate and ester groups compared to Boc-Ala(3-I)-OtBu (20.79°), suggesting bulkier esters (e.g., OtBu) reduce conformational flexibility .

- Aromatic vs.

- Ester Group Influence : Less bulky esters (OMe, OBn) favor planar "Type 1" conformations, while OtBu groups disrupt planarity due to steric effects .

Hydrogen Bonding and Crystal Packing

- Boc-Ala(3-Cl)-OtBu2 : Forms infinite chains via C=O⋯H–N and C–H⋯O interactions along the [100] direction .

- Boc-Ala(3-I)-OBn : Stabilized by C=O⋯H–N hydrogen bonds forming 1D chains, supplemented by weak C–H⋯O contacts .

For this compound, the anthracenyl group may promote π-π stacking or C–H⋯π interactions, altering packing motifs compared to smaller aromatic substituents like pyridyl or thienyl.

Spectroscopic and Stability Properties

- 13C NMR Differentiation : Enantiomers of Boc-Ala derivatives (e.g., Mg₂dobpdc@BOC-DL-Ala) show distinct C2–C5 chemical shifts (130.6–131.2 ppm), suggesting similar NMR methods could resolve stereochemistry in this compound .

- Stability : Boc-protected compounds (e.g., Boc-β-tBu-Ala-OH) exhibit thermal stability (melting point ~114°C) and low acute toxicity, properties likely shared by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.